molecular formula C8H6O2<br>C6H4(CHO)2<br>C8H6O2 B127526 o-Phthalaldehyde CAS No. 643-79-8

o-Phthalaldehyde

Cat. No.: B127526
CAS No.: 643-79-8
M. Wt: 134.13 g/mol
InChI Key: ZWLUXSQADUDCSB-UHFFFAOYSA-N
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Description

Ortho-phthalaldehyde, also known as benzene-1,2-dicarbaldehyde, is a chemical compound with the formula C₆H₄(CHO)₂. It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid. This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids .

Mechanism of Action

Target of Action

OPA primarily targets bacteria, including the Gram-negative Pseudomonas fluorescens . It acts as a biocide, having multiple biochemical targets within these organisms .

Mode of Action

The mode of action of OPA involves a sequence of events. Initially, it binds to membrane receptors due to cross-linkage . This binding impairs the membrane functions, allowing the biocide to enter through the permeabilized membrane . Once inside the cell, OPA interacts with intracellular reactive molecules, such as RNA, compromising the growth cycle of the cells . At extreme concentrations, it can also interact with DNA .

Biochemical Pathways

OPA affects various biochemical pathways in bacteria. It significantly impacts respiratory activity and leads to a change in cell surface hydrophobicity . It also induces propidium iodide uptake, suggesting cytoplasmic membrane damage . No release of atp was detected .

Pharmacokinetics

It’s known that opa can react with glycine/n-acetylcysteine (nac) in a neutral medium (ph = 70) to form a highly fluorescent isoindole derivative . This reaction is used in an analytical approach for determining the concentration of OPA disinfection in healthcare institutes .

Result of Action

The result of OPA’s action is the inhibition of bacterial growth. It causes significant changes in bacterial physiology, including marked effects on culturability and respiratory activity . At higher concentrations, OPA can cause bacterial morphological changes, such as cellular elongation .

Action Environment

The action of OPA is influenced by environmental factors such as pH and the presence of other substances. At ph 9, bsa noticeably impairs the biocide action .

Safety and Hazards

Phthalaldehyde is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is very toxic to aquatic life .

Biochemical Analysis

Preparation Methods

Ortho-phthalaldehyde can be synthesized through the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation . Another method involves dissolving orththis compound in ethanol, stirring until completely dissolved, then adding deionized water, a coupling agent, and a complexing agent. The pH is adjusted to 7.0 using sodium dihydrogen phosphate and sodium hydrogen phosphate .

Comparison with Similar Compounds

Ortho-phthalaldehyde is often compared to glutaraldehyde, another dialdehyde used for disinfection. While both compounds are effective against a wide range of microorganisms, orththis compound is less irritating and has a broader spectrum of activity . Other similar compounds include benzene-1,3-dicarbaldehyde and benzene-1,4-dicarbaldehyde, which differ in the positions of the aldehyde groups on the benzene ring .

Orththis compound stands out due to its high reactivity with primary amines and its effectiveness as a disinfectant, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

phthalaldehyde
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InChI

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
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InChI Key

ZWLUXSQADUDCSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)C=O
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Molecular Formula

Record name ORTHO-PHTHALALDEHYDE
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Related CAS

25750-62-3
Record name 1,2-Benzenedicarboxaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID6032514
Record name 1,2-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
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Physical Description

Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name o-Phthalaldehyde
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Boiling Point

BP: 83 °C at 0.8 mm Hg
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Flash Point

132 °C (270 °F) - closed cup, 132 °C c.c.
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Solubility

In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble)
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Density

Density (at 20 °C): 1.13 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6
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Color/Form

Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin

CAS No.

643-79-8
Record name Phthalaldehyde
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Record name O-PHTHALALDEHYDE
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Melting Point

55.8 °C
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Synthesis routes and methods I

Procedure details

Four aliquots of the conjugate were hydrolyzed with concentrated HCl at 115° C. for 20 hours and analyzed for phenylalanine. The phenylalanine was quantified as the o-phthalaldehyde/2-mercaptoethanol derivative using reverse phase HPLC with a fluorescence detector (HPLC conditions as Example 24 except the eluent gradient was 12% to 80% methanol over 20 min. and then held at 80% for 5 min.). The o-phthalaldehyde derivative was prepared as given in Example 24. For a 25 μL aliquot of the conjugate, 26 nmoles phenylalanine were found. This corresponds to 0.26 μmoles BOCPheLeuPheLeuPhe on the conjugate.
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Synthesis routes and methods II

Procedure details

In a 1000-ml three-neck flask equipped with a thermometer, a reflux condenser and a stirrer were placed 50 g of o-xylylene oxide, 87.5 g of 60% by weight nitric acid, 163.8 g of water, and 198.8 g of acetic acid. The mixture was raised in temperature to 70° C. on an oil bath and was stirred under these conditions for 1 hour. After cooling, the reaction mixture was analyzed by gas chromatography to find that the raw material o-xylylene oxide was completely absent and that phthalaldehyde was formed in a yield of 86%. Phthalide was formed in a yield of 13% as a by-product. The obtained reaction mixture was extracted with two portions of toluene, the organic layer was distilled and thereby yielded phthalaldehyde in a yield of 70% on the basis of o-xylylene glycol. Gas chromatographic analysis revealed that phthalaldehyde had a purity of 99.0%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ortho-phthalaldehyde (OPA) exert its germicidal effect?

A1: While OPA effectively kills bacteria, fungi, and bacterial spores [, , ], its exact mechanism of action remains unclear. Research indicates that OPA does not disrupt the ultrastructure of microorganisms or damage DNA double strands []. It's possible that OPA targets essential proteins or enzymes vital for microbial survival.

Q2: Does OPA affect enzyme activity?

A2: Yes, OPA can inactivate various enzymes. Studies demonstrate its inhibitory effects on enzymes like zeta-crystallin, guanosine cyclic 3',5'-monophosphate-dependent protein kinase, octopine dehydrogenase, S1 nuclease, and lactate dehydrogenase [, , , , ]. The inactivation mechanism often involves the formation of isoindole derivatives by cross-linking proximal cysteine and lysine residues within the enzyme's active site [, , , ].

Q3: What is the molecular formula and weight of orththis compound?

A3: Orththis compound (OPA) has the molecular formula C8H6O2 and a molecular weight of 134.14 g/mol.

Q4: Is orththis compound compatible with common materials used in medical devices?

A4: Studies show that OPA exhibits good compatibility with stainless steel, carbon steel, aluminum, and tinplate []. This compatibility makes it suitable for use in disinfecting medical instruments, including endoscopes.

Q5: Can OPA be polymerized, and what are the properties of the resulting polymer?

A5: Uniquely among aromatic aldehydes, orththis compound can be polymerized through chain-growth polymerization to form poly(phthalaldehyde) (PPA) [, , ]. PPA is a promising material due to its ability to depolymerize rapidly in the presence of an acid, making it suitable for applications requiring transient materials [, , , ].

Q6: Are there any applications of OPA in organic synthesis?

A6: Yes, OPA is utilized in organic synthesis. For instance, it acts as a cross-linking agent to modify coal tar pitch, aiming to reduce toxic polycyclic aromatic hydrocarbon (PAH) content []. OPA also plays a role in synthesizing bisbenzil isomers and derivatives [].

Q7: Have there been any computational studies on OPA or its derivatives?

A7: While the provided research papers do not delve into specific computational studies on OPA, computational chemistry methods like Density Functional Theory (DFT) could be employed to investigate the electronic structure, reactivity, and interactions of OPA and its derivatives. Molecular modeling techniques could be used to study the interaction of OPA with enzymes or other biological targets.

Q8: How does the structure of phthalaldehyde influence its reactivity?

A8: The position of the aldehyde groups on the benzene ring significantly affects reactivity. For instance, this compound successfully forms S-shaped dimers and tetramers with glycolurils, while other isomers do not readily participate in cucurbit[n]uril formation []. This difference arises from the unique conformational preferences of the benzo bicyclo[3.3.2]decane ring system formed in the reaction with this compound [].

Q9: Are there strategies to enhance the stability of OPA solutions?

A9: Yes, research indicates that adding cyclic acetals to OPA solutions can extend their shelf life. These acetals react with phthalic acid, a degradation product of OPA, converting it back to OPA and maintaining the solution's efficacy [].

Q10: What is the efficacy of OPA against different microorganisms?

A10: OPA displays potent germicidal activity against a broad spectrum of microorganisms. Studies highlight its efficacy against bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even bacterial spores, particularly those of Bacillus subtilis var. niger [, , , , ].

Q11: What factors influence the germicidal activity of OPA?

A11: Several factors impact OPA's effectiveness as a disinfectant. These include:

  • Concentration: Higher OPA concentrations generally lead to greater germicidal activity [, ].
  • pH: OPA exhibits greater bactericidal efficacy under alkaline conditions (pH 8.3) [].
  • Surfactants: Adding surfactants to OPA solutions significantly enhances its sporicidal activity [].
  • Temperature: Increasing temperature enhances the germicidal efficacy of OPA [].
  • Organic Matter: The presence of organic substances can diminish the effectiveness of OPA [, ].

Q12: How does the cytotoxicity of OPA compare to glutaraldehyde?

A12: Studies indicate that OPA might be less cytotoxic than glutaraldehyde, a commonly used disinfectant, despite having comparable bactericidal effects []. This difference could be attributed to the lower concentration of the active ingredient in OPA products [].

Q13: What analytical methods are commonly used to quantify OPA?

A13: Various analytical methods are employed for the determination of OPA and its derivatives, including:

    Q14: What are the key parameters considered in validating analytical methods for OPA determination?

    A14: Method validation is crucial for ensuring the accuracy and reliability of analytical data. For OPA determination, key validation parameters include:

      Q15: Is poly(phthalaldehyde) biodegradable?

      A15: While poly(phthalaldehyde) (PPA) itself is not readily biodegradable, its ability to depolymerize rapidly under specific conditions makes it a promising material for transient applications, reducing its long-term environmental impact [, , ]. Designing end-capped PPA with controlled degradation profiles can further enhance its biodegradability [, ].

      Q16: How does orththis compound compare to other high-level disinfectants like glutaraldehyde?

      A16: OPA offers several advantages over glutaraldehyde, including:

      • Faster acting: OPA demonstrates rapid disinfection capabilities, often requiring shorter exposure times than glutaraldehyde to achieve similar levels of disinfection [].
      • Lower toxicity: Research suggests that OPA might be less cytotoxic and exhibit lower potential for residual toxicity compared to glutaraldehyde [].

      Q17: What are some other alternatives to OPA for specific applications?

      A17: Depending on the specific application, alternatives to OPA include:

      • Potentiated glutaraldehyde: While generally effective, potentiated glutaraldehyde often requires longer exposure times than OPA [].
      • Slightly acidic electrolyzed oxidizing water (SAEOW): SAEOW can be a cost-effective alternative but may have lower durability than OPA [].
      • Other aromatic aldehydes: Research explores the nematicidal activity of aromatic aldehydes like salicylaldehyde and cinnamic aldehyde, highlighting their potential as alternatives for specific pest control applications [].

      Q18: When was orththis compound first recognized as a potential disinfectant?

      A18: While pinpointing the exact date of its initial recognition as a disinfectant is challenging, research on OPA's antimicrobial properties has been ongoing for several decades. A paper published in 1999 highlighted OPA as a new chemical sterilant and discussed its recent FDA clearance for use in healthcare settings [].

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